4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one
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Overview
Description
4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one is a chemical compound that belongs to the class of oxadiazolidinones This compound is characterized by the presence of a dichlorophenyl group attached to an oxadiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one typically involves the reaction of 3,4-dichlorophenyl isocyanate with a suitable precursor under controlled conditions. One common method involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine in the presence of a base to form the desired oxadiazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound is studied for its dual inhibition of EGFR and HDAC, making it a potential therapeutic agent for cancer treatment.
Uniqueness
4-(3,4-Dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
61922-65-4 |
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Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-5,5-dimethyl-1,2,4-oxadiazolidin-3-one |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-10(2)14(9(15)13-16-10)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,15) |
InChI Key |
YMUIBJJOQYTBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(C(=O)NO1)C2=CC(=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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